molecular formula C21H19N3 B14949473 N-{(E)-[4-(dimethylamino)phenyl]methylidene}-9H-carbazol-9-amine

N-{(E)-[4-(dimethylamino)phenyl]methylidene}-9H-carbazol-9-amine

Cat. No.: B14949473
M. Wt: 313.4 g/mol
InChI Key: VXJCQPXPEUCHTL-PXLXIMEGSA-N
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Description

N-{(E)-[4-(dimethylamino)phenyl]methylidene}-9H-carbazol-9-amine is a complex organic compound with a unique structure that combines a carbazole moiety with a dimethylaminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[4-(dimethylamino)phenyl]methylidene}-9H-carbazol-9-amine typically involves the condensation of 9H-carbazole-9-amine with 4-(dimethylamino)benzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-[4-(dimethylamino)phenyl]methylidene}-9H-carbazol-9-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the carbazole and dimethylaminophenyl groups.

    Reduction: Reduced forms of the imine group, resulting in secondary amines.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

N-{(E)-[4-(dimethylamino)phenyl]methylidene}-9H-carbazol-9-amine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-{(E)-[4-(dimethylamino)phenyl]methylidene}-9H-carbazol-9-amine involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can interact with enzymes and receptors, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methoxyaniline
  • N-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
  • N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-phenylquinoxaline

Uniqueness

N-{(E)-[4-(dimethylamino)phenyl]methylidene}-9H-carbazol-9-amine stands out due to its unique combination of a carbazole moiety and a dimethylaminophenyl group. This structural feature imparts distinct photophysical properties, making it particularly valuable in the development of fluorescent probes and organic electronic materials.

Properties

Molecular Formula

C21H19N3

Molecular Weight

313.4 g/mol

IUPAC Name

4-[(E)-carbazol-9-yliminomethyl]-N,N-dimethylaniline

InChI

InChI=1S/C21H19N3/c1-23(2)17-13-11-16(12-14-17)15-22-24-20-9-5-3-7-18(20)19-8-4-6-10-21(19)24/h3-15H,1-2H3/b22-15+

InChI Key

VXJCQPXPEUCHTL-PXLXIMEGSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/N2C3=CC=CC=C3C4=CC=CC=C42

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN2C3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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